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molecular formula C11H11NO3S B8485799 1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione

1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione

Cat. No. B8485799
M. Wt: 237.28 g/mol
InChI Key: WPJSKLDXYNBSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04316906

Procedure details

A mixture of 17.1 g. (128 mmole) of N-chlorosuccinimide and 700 ml. of benzene is treated with 15 g. (107 mmole) of p-methoxythiophenol dissolved in 125 ml. of benzene. After 75 minutes, the resulting orange solution is cooled to 15° and 13.0 g. (128 mmole) of triethylamine in 125 ml. of benzene is added over a period of 25 minutes. The cooling bath is removed and the reaction is stirred at room temperature for an additional 45 minutes. The reaction mixture is then filtered and the organic solution is rinsed with three 200 ml. portions of water, 200 ml. of brine and dried (MgSO4). Removal of the solvents in vacuo gives 27.0 g. of crude product. Recrystallization from chloroform-hexane gives 21.2 g. of
Quantity
128 mmol
Type
reactant
Reaction Step One
Quantity
107 mmol
Type
reactant
Reaction Step Two
Quantity
128 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([SH:17])=[CH:13][CH:12]=1.C(N(CC)CC)C>C1C=CC=CC=1>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([S:17][N:2]2[C:6](=[O:7])[CH2:5][CH2:4][C:3]2=[O:8])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
128 mmol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Two
Name
Quantity
107 mmol
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Step Three
Name
Quantity
128 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred at room temperature for an additional 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 17.1 g
TEMPERATURE
Type
TEMPERATURE
Details
the resulting orange solution is cooled to 15°
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered
WASH
Type
WASH
Details
the organic solution is rinsed with three 200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of brine and dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvents in vacuo
CUSTOM
Type
CUSTOM
Details
gives 27.0 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from chloroform-hexane
CUSTOM
Type
CUSTOM
Details
gives 21.2 g

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
Smiles
COC1=CC=C(C=C1)SN1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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